molecular formula C11H14F3N B12115217 Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine CAS No. 886763-10-6

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine

Cat. No.: B12115217
CAS No.: 886763-10-6
M. Wt: 217.23 g/mol
InChI Key: SHWAZXOSHBKWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine is a secondary amine with a molecular formula of C₁₁H₁₄F₃N (molecular weight: ~209.13 g/mol). Its structure comprises a propyl chain bridging a methyl group and a 3-(trifluoromethyl)phenyl aromatic ring.

Properties

CAS No.

886763-10-6

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

N-methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine

InChI

InChI=1S/C11H14F3N/c1-15-7-3-5-9-4-2-6-10(8-9)11(12,13)14/h2,4,6,8,15H,3,5,7H2,1H3

InChI Key

SHWAZXOSHBKWDL-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 3-(3-Trifluoromethylphenyl)propanol

The alcohol intermediate is synthesized via a Wittig reaction between 3-(trifluoromethyl)benzaldehyde and a ylide generated from methyltriphenylphosphonium bromide (molar ratio 1:1.1–1.2) in dimethylformamide (DMF) at 0–100°C. Hydrogenation of the resultant allylic alcohol over Pd/C (5 bar H₂, 50°C) yields 3-(3-trifluoromethylphenyl)propanol with >85% efficiency.

Halogenation to Propyl Halides

The alcohol is converted to the corresponding bromide using phosphorus tribromide (PBr₃) in dichloromethane (0–25°C, 2–4 h). Alternatively, tosylation with p-toluenesulfonyl chloride (TsCl) in pyridine affords the tosylate derivative.

Nucleophilic Substitution with Methylamine

Reaction of the propyl bromide or tosylate with excess methylamine (2–3 equiv) in dimethylsulfoxide (DMSO) at 80–100°C for 12–24 h produces the target amine. Base additives (e.g., K₂CO₃) mitigate HX elimination, enhancing yields to 70–80%.

Table 1: Alkylation Reaction Conditions

ParameterValue
Halogenating AgentPBr₃ or TsCl
SolventDCM or Pyridine
Methylamine Equivalents2–3
Temperature80–100°C
Yield70–80%

Reductive Amination of 3-(3-Trifluoromethylphenyl)propanal

Oxidation of Propanol to Propanal

The alcohol intermediate is oxidized to 3-(3-trifluoromethylphenyl)propanal using pyridinium chlorochromate (PCC) in dichloromethane (0°C, 2 h). This method avoids over-oxidation to carboxylic acids, achieving 85–90% conversion.

Reductive Coupling with Methylamine

The aldehyde undergoes reductive amination with methylamine hydrochloride (1.2 equiv) and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 12 h. The reaction proceeds via imine formation followed by selective reduction, yielding the tertiary amine in 75–82% isolated yield.

Table 2: Reductive Amination Parameters

ParameterValue
Reducing AgentNaBH₃CN
SolventMethanol
Temperature25°C
Reaction Time12 h
Yield75–82%

Gabriel Synthesis via Phthalimide Intermediate

Tosylation and Phthalimide Displacement

The alcohol is tosylated (TsCl, pyridine, 0°C), and the resulting tosylate reacts with potassium phthalimide (1.5 equiv) in DMF at 100°C for 6 h. Hydrolysis of the phthalimide intermediate with hydrazine hydrate (80°C, 4 h) liberates the primary amine.

N-Methylation

The primary amine is methylated using methyl iodide (1.1 equiv) and potassium carbonate (K₂CO₃) in acetone (reflux, 8 h), achieving 80–85% yield.

Catalytic Amination of Propanol via Borrowing Hydrogen

Direct N-Alkylation

In a one-pot process, 3-(3-trifluoromethylphenyl)propanol reacts with methylamine (2 equiv) in the presence of a Ru-based catalyst (e.g., RuCl₃·3H₂O) and KOH (120°C, 24 h). The catalyst facilitates dehydrogenation of the alcohol to the aldehyde, followed by imine formation and hydrogenation, yielding the tertiary amine in 65–70% yield.

Leuckart-Wallach Reaction

Reductive Amination with Formic Acid

3-(3-Trifluoromethylphenyl)propanal reacts with methylamine and formic acid (5 equiv) at 150–180°C for 8–12 h. The reaction proceeds via formamide intermediates, which are hydrolyzed to the amine under acidic conditions (HCl, 60°C). This method offers moderate yields (60–65%) but avoids specialized reagents.

Comparative Analysis of Methods

Yield and Scalability

  • Alkylation (Method 1) offers high yields (70–80%) and scalability, though halogenation steps require careful handling of corrosive reagents.

  • Reductive Amination (Method 2) provides excellent selectivity but necessitates strict anhydrous conditions.

  • Gabriel Synthesis (Method 3) is robust but involves multiple steps, reducing overall efficiency.

Industrial Feasibility

Methods 1 and 4 are preferred for large-scale production due to fewer intermediates and compatibility with continuous-flow systems .

Chemical Reactions Analysis

Types of Reactions: Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethylated alcohols, ketones, and substituted amines .

Scientific Research Applications

Antidepressant Properties

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine is primarily recognized for its role as a selective serotonin reuptake inhibitor (SSRI). It exhibits a strong affinity for serotonin transporters, leading to increased serotonin levels in the synaptic cleft, which is beneficial in treating depression and anxiety disorders. This compound's mechanism of action is crucial for developing new antidepressants with fewer side effects compared to traditional SSRIs .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Studies have shown that it can mitigate neuronal damage caused by oxidative stress, potentially providing therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease .

Pharmaceutical Manufacturing

Given its antidepressant properties, this compound is integral to the pharmaceutical industry, particularly in the production of fluoxetine and similar compounds. Its scalable synthesis allows for large-scale production, making it a valuable asset in drug manufacturing processes .

Antifungal and Insecticidal Activities

Recent studies have expanded the potential applications of this compound derivatives into agricultural chemistry. Novel trifluoromethyl pyrimidine derivatives bearing similar structures have demonstrated significant antifungal and insecticidal activities against various pathogens and pests. For example, certain derivatives exhibited excellent antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, indicating that compounds with trifluoromethyl substitutions could be effective in crop protection .

Anticancer Properties

Emerging research suggests that some derivatives of this compound may exhibit anticancer properties. Preliminary bioassays indicate moderate activity against cancer cell lines such as PC3 and A549, highlighting the compound's potential beyond psychiatric applications .

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal Chemistry AntidepressantSelective serotonin reuptake inhibition
NeuroprotectionMitigates oxidative stress-induced neuronal damage
Synthesis Industrial productionEfficient microwave-assisted synthesis
Pharmaceutical manufacturingIntegral in producing fluoxetine
Biological Activity AntifungalEffective against Botrytis cinerea
InsecticidalModerate efficacy against pests like Spodoptera frugiperda
AnticancerModerate activity against cancer cell lines

Mechanism of Action

The mechanism of action of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine, we compare it with structurally and functionally related amines:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Applications/Research Findings References
This compound C₁₁H₁₄F₃N Secondary amine; CF₃ at phenyl meta-position Potential pharmacological or adsorbent uses* N/A
Fluoxetine [(R)-isomer] C₁₇H₁₈F₃NO Phenoxy linker; CF₃ at phenyl para-position Selective serotonin reuptake inhibitor (SSRI)
Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine C₉H₁₉F₃N₂ Trifluoropropyl chain; tertiary amine Fluorinated intermediates in synthesis
TMMAP (trimethoxy[3-(methylamino)propyl]silane) C₉H₂₂NO₃Si Silica-grafted secondary amine CO₂ adsorption (amine efficiency: ~0.3–0.5)
[(3-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine C₁₂H₁₉NS Thioether and methylphenyl substituents Unspecified industrial applications

Key Comparative Insights

Structural Variations and Electronic Effects The meta-CF₃ substitution in the target compound contrasts with para-CF₃ in Fluoxetine, which alters electronic distribution and steric interactions. Fluoxetine’s phenoxy linker enhances its bioavailability as an SSRI, whereas the target’s direct propyl-phenyl linkage may favor different pharmacological or material properties . Compared to Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine , the target lacks an ethylamino branch but shares trifluorinated hydrophobicity, suggesting divergent solubility and reactivity.

The target’s CF₃ group could modulate CO₂ affinity via polar interactions, though its non-grafted form limits direct comparison. Pharmaceutical Potential: Fluoxetine’s success as an SSRI underscores the importance of aromatic substituents in neuroactive compounds. The target’s meta-CF₃ group may influence receptor binding selectivity compared to para-substituted analogs .

Synthetic Routes Similar to methyl(3-phenoxypropyl)amine synthesis , the target compound could be synthesized via alkylation of methylamine with 3-(3-trifluoromethylphenyl)propyl halide. This contrasts with Fluoxetine’s synthesis, which involves phenoxy coupling .

Biological Activity

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine, also known as a derivative of trifluoromethyl-substituted phenyl compounds, has garnered attention for its biological activity, particularly in the context of neurotransmitter uptake inhibition, antimicrobial properties, and potential therapeutic applications. This article explores the compound's biological activity based on diverse research findings and case studies.

1. Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance the pharmacological properties of various drugs. The presence of this group significantly influences the compound's lipophilicity and electron-withdrawing capacity, thereby affecting its interaction with biological targets.

2.1. Inhibition of Neurotransmitter Uptake

Research indicates that this compound acts as a selective inhibitor of the serotonin transporter (SERT). In a study involving Lilly 110140, a related compound, it was found that the trifluoromethyl group at the para-position significantly enhanced the inhibition of serotonin (5-HT) uptake into rat brain synaptosomes with a Ki value of 5.5×1085.5\times 10^{-8} M . This selectivity was not observed with other substituents like fluoro or chloro groups.

2.2. Antimicrobial Activity

The antimicrobial potential of compounds containing trifluoromethyl groups has been documented extensively. For instance, derivatives with similar structures showed significant activity against various bacterial strains, including drug-resistant organisms like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 1 µg/mL . The trifluoromethyl substituent appears crucial for maintaining this activity, as analogs lacking this group demonstrated reduced efficacy .

3.1. Selective Serotonin Reuptake Inhibitors (SSRIs)

In comparative studies, this compound and its analogs were evaluated against traditional SSRIs like fluoxetine. The results indicated that while both classes inhibited serotonin uptake effectively, the trifluoromethyl-substituted compounds exhibited a more prolonged action in vivo without affecting norepinephrine uptake significantly .

3.2. Antichlamydial Activity

Recent investigations into the antichlamydial properties of trifluoromethyl-substituted compounds revealed that certain derivatives displayed selective activity against Chlamydia species. The presence of the trifluoromethyl group was essential for maintaining this selectivity, suggesting potential pathways for developing new treatments against chlamydial infections .

4. Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound Activity Ki/MIC Values Notes
This compoundSERT InhibitionKi = 5.5×1085.5\times 10^{-8} MSelective for serotonin uptake
Lilly 110140SERT InhibitionKi = 5.5×1085.5\times 10^{-8} MComparable to traditional SSRIs
Trifluoromethyl derivativesAntimicrobialMIC = 1 µg/mLEffective against MRSA and other pathogens
Non-trifluoromethyl analogsReduced antimicrobial activityMIC > 10 µg/mLLack of trifluoromethyl group diminishes efficacy

5. Conclusion

This compound demonstrates significant biological activity through its role as a selective serotonin reuptake inhibitor and its antimicrobial properties against resistant bacterial strains. The trifluoromethyl group is pivotal in enhancing these activities, making it a promising candidate for further pharmacological development.

Future research should focus on elucidating the detailed mechanisms underlying its biological effects and exploring its potential applications in clinical settings, particularly in treating mood disorders and bacterial infections resistant to conventional therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of a primary amine precursor (e.g., 3-(3-trifluoromethyl-phenyl)-propylamine) with methyl iodide in the presence of a base (e.g., K₂CO₃ or NaH) under inert conditions. The reaction temperature (0–25°C) and solvent choice (e.g., THF or DMF) significantly influence yield . Post-reaction purification via acid-base extraction or column chromatography is recommended to isolate the hydrochloride salt, as described for analogous trifluoromethyl-containing amines .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the methyl and trifluoromethyl groups, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Mass spectrometry (MS) provides molecular weight validation. For crystallinity assessment, X-ray diffraction (XRD) is recommended if crystalline forms are isolated .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances lipophilicity (logP) and metabolic stability, as observed in structurally similar amines. Computational tools like COSMO-RS can predict solubility, while experimental determination via shake-flask method in PBS (pH 7.4) validates these predictions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the impact of the trifluoromethyl group on receptor binding affinity and selectivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with hydrogen, chlorine, or methyl substituents instead of trifluoromethyl. Use competitive binding assays (e.g., radioligand displacement) against target receptors (e.g., GPCRs or ion channels). Molecular docking simulations (e.g., AutoDock Vina) can model interactions, prioritizing residues within 4Å of the trifluoromethyl group .

Q. What strategies resolve contradictions in cytotoxicity data across different cancer cell lines?

  • Methodological Answer : Validate assay conditions (e.g., MTT vs. ATP-based viability assays) and confirm compound stability in culture media via LC-MS. Investigate cell-specific factors like efflux pump expression (e.g., P-gp) using inhibitors (e.g., verapamil). Orthogonal methods, such as clonogenic assays or apoptosis markers (e.g., caspase-3 cleavage), can corroborate findings .

Q. How can reaction conditions be optimized to mitigate byproducts during large-scale synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables: temperature (20–60°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., 1–5 mol% Pd/C for hydrogenation). Monitor reaction progress via in-situ FTIR or GC-MS. For scale-up, transition from batch to continuous flow reactors to enhance heat/mass transfer and reduce side reactions .

Q. What computational approaches predict the compound’s pharmacokinetic (PK) profile and potential drug-drug interactions?

  • Methodological Answer : Use in silico tools like SwissADME to estimate absorption (Caco-2 permeability), metabolism (CYP450 inhibition via StarDrop), and excretion (renal clearance). Molecular dynamics simulations (e.g., GROMACS) can model plasma protein binding (e.g., albumin affinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.